3-(1,3-Dioxolan-2-yl)pyridine
Overview
Description
3-(1,3-Dioxolan-2-yl)pyridine is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It features a pyridine ring substituted with a 1,3-dioxolane moiety, making it a unique heterocyclic compound
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that dioxolane derivatives can participate in oxidative decarboxylation reactions . In this process, singlet molecular oxygen is produced from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate in the presence of KOH . This oxygen species can then act as an effective oxidant for oxidative decarboxylation of arylacetic acids and arylacetic esters .
Biochemical Pathways
The compound’s involvement in oxidative decarboxylation suggests it could influence pathways involving arylacetic acids and their derivatives .
Result of Action
The compound’s involvement in oxidative decarboxylation suggests it could influence the synthesis of aromatic aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(1,3-Dioxolan-2-yl)pyridine can be synthesized through the reaction of pyridine-3-carbaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxolan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Comparison with Similar Compounds
2-(1,3-Dioxolan-2-yl)pyridine: Similar structure but with the dioxolane moiety at the 2-position.
4-(1,3-Dioxolan-2-yl)pyridine: Similar structure but with the dioxolane moiety at the 4-position.
Uniqueness: 3-(1,3-Dioxolan-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOABOGUAKIFOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304280 | |
Record name | 3-(1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5740-72-7 | |
Record name | NSC165248 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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